1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring, a pyridine ring, and an amino groupThe presence of both pyrrolidine and pyridine rings makes it a versatile scaffold for the development of biologically active molecules .
Preparation Methods
The synthesis of 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of pyrrolidine-2-carbaldehyde followed by subsequent reactions can lead to the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group and the pyridine ring can participate in substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The amino group and pyridine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include pyrrolidin-2-one and pyrrolidin-2,5-diones, which also feature the pyrrolidine ring but differ in their functional groups and overall structure. Compared to these compounds, 1-(2-Amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol offers unique properties due to the presence of the pyridine ring and amino group, which can enhance its biological activity and versatility in chemical synthesis .
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2-amino-1-pyridin-3-ylethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H17N3O/c12-6-11(9-2-1-4-13-7-9)14-5-3-10(15)8-14/h1-2,4,7,10-11,15H,3,5-6,8,12H2 |
InChI Key |
USOBDRAFNZIPFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(CN)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.